molecular formula C10H14N4O2 B15199623 1-(4-Methyl-5-nitropyridin-2-yl)piperazine

1-(4-Methyl-5-nitropyridin-2-yl)piperazine

Cat. No.: B15199623
M. Wt: 222.24 g/mol
InChI Key: PYADQCMUOJFWQA-UHFFFAOYSA-N
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Description

1-(4-Methyl-5-nitropyridin-2-yl)piperazine (CAS RN: 55403-34-4) is a piperazine derivative featuring a nitro-substituted pyridine ring. Its systematic IUPAC name is 1-methyl-4-(5-nitro-2-pyridinyl)piperazine, with synonyms including 2-(4-methylpiperazin-1-yl)-5-nitropyridine and methylnitropyridinylpiperazine . Structurally, the compound combines a piperazine ring with a 4-methyl-5-nitropyridin-2-yl substituent, which confers unique electronic and steric properties. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as receptors and enzymes, often influencing antimicrobial, anticancer, and CNS-related activities .

Properties

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

1-(4-methyl-5-nitropyridin-2-yl)piperazine

InChI

InChI=1S/C10H14N4O2/c1-8-6-10(12-7-9(8)14(15)16)13-4-2-11-3-5-13/h6-7,11H,2-5H2,1H3

InChI Key

PYADQCMUOJFWQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])N2CCNCC2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Methyl-5-nitropyridin-2-yl)piperazine typically involves the reaction of 4-methyl-5-nitropyridine with piperazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction . The mixture is then heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency .

Comparison with Similar Compounds

Anticancer Piperazine Derivatives

Compound Class : 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives (e.g., 5a–g)

  • Structural Differences : These derivatives feature a 4-chlorobenzhydryl group and a benzoyl substituent, unlike the nitro-pyridinyl moiety in the target compound.
  • Activity: Demonstrated potent cytotoxicity against liver (HEPG2, IC₅₀: 2.1–8.3 µM), breast (MCF7, IC₅₀: 1.9–7.5 µM), and colon (HCT-116, IC₅₀: 3.4–9.1 µM) cancer cell lines.

Serotonin Receptor-Targeting Derivatives

Compound Class : Arylpiperazines (e.g., 1-(m-trifluoromethylphenyl)piperazine (TFMPP), 1-(2-methoxyphenyl)piperazine)

  • Structural Differences : TFMPP contains a trifluoromethylphenyl group, while the target compound substitutes a nitro-pyridinyl group.
  • Activity : TFMPP acts as a 5-HT1B/1C agonist (Ki = 65 nM for 5-HT1B), reducing locomotor activity in rats via serotonin receptor activation . Derivatives with 4-substituted benzamido or phthalimido groups (e.g., compound 18 ) show high 5-HT1A affinity (Ki = 0.6 nM) .
  • Comparison: The nitro-pyridinyl group in the target compound may alter receptor selectivity compared to arylpiperazines.

Antibacterial Piperazine Derivatives

Compound Class : 7H-Thiazolo[3,2-b]-1,2,4-triazole-piperazine hybrids (e.g., 4e–g, 5g–k)

  • Structural Differences : These compounds incorporate bulky substituted phenylpiperazine moieties, whereas the target compound has a compact nitro-pyridinyl group.
  • Activity : Derivatives with less bulky substituents (e.g., 4e–g) showed better antibacterial activity (MIC: 0.5–2 µg/mL against S. aureus) compared to bulkier analogs .

Key Structural and Functional Trends

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (NO2): The nitro group in the target compound may enhance binding to electron-deficient enzyme active sites or receptors, contrasting with electron-donating groups (e.g., methoxy in arylpiperazines) .

Data Table: Comparative Profiles of Selected Piperazine Derivatives

Compound Substituents Key Activity (IC₅₀/Ki) Target/Application Reference ID
1-(4-Methyl-5-nitropyridin-2-yl)piperazine 4-Methyl-5-nitropyridin-2-yl Not reported (Structural analog studies) Potential CNS/anticancer
5a (Anticancer derivative) 4-Chlorobenzhydryl, benzoyl HEPG2: 2.1 µM; MCF7: 1.9 µM Anticancer
TFMPP m-Trifluoromethylphenyl 5-HT1B Ki = 65 nM Serotonin receptor agonist
Compound 18 (Arylpiperazine) 2-Methoxyphenyl, phthalimido-butyl 5-HT1A Ki = 0.6 nM Serotonin receptor ligand

Biological Activity

1-(4-Methyl-5-nitropyridin-2-yl)piperazine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a piperazine ring substituted with a 4-methyl-5-nitropyridin-2-yl group. Its molecular formula is C11H14N4O2C_{11}H_{14}N_{4}O_{2} with a molecular weight of approximately 222.24 g/mol. The presence of the nitro group and the pyridine moiety contributes to its reactivity and interaction with biological targets, making it a candidate for further pharmacological studies.

This compound exhibits several mechanisms of action:

  • Inhibition of Tubulin Polymerization : This compound has been shown to inhibit tubulin polymerization, which is crucial for cell division. By disrupting this process, it can affect cellular proliferation, making it a potential candidate for cancer treatment.
  • Enzyme Interaction : It interacts with various enzymes and receptors, which may lead to the development of drugs targeting specific biochemical pathways involved in diseases such as cancer or infections.

Antimicrobial Activity

Research has indicated that derivatives of piperazine compounds, including this compound, exhibit antimicrobial properties. Studies have focused on their ability to inhibit the growth of pathogens such as Helicobacter pylori by obstructing urease activity. For instance, related compounds showed significant urease inhibition with IC50 values lower than standard treatments .

Case Studies

  • Urease Inhibition : A study evaluated derivatives of piperazine for their urease inhibitory activity against H. pylori. Compounds derived from similar structures displayed IC50 values significantly lower than standard inhibitors, suggesting potential for treating infections caused by this bacterium .
  • Antiviral Activity : Research into piperazine derivatives has shown promising results against viral infections. For example, certain piperazine analogs demonstrated potent anti-HIV activity at nanomolar concentrations, indicating that modifications to the piperazine structure can enhance antiviral properties .

Comparative Analysis

To better understand the unique features of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-4-(5-nitropyridin-2-yl)piperazineSimilar piperazine core but different methylationDifferent substituents on the piperazine ring
1-(3-Methyl-5-nitropyridin-2-yl)piperazineSubstituted at the 3-position instead of 4Variations in biological activity due to position
1-(3-Nitropyridin-2-yl)piperazineLacks methyl groupAffects reactivity and biological activity

The unique substitution pattern in this compound imparts distinct chemical and biological properties compared to these similar compounds, enhancing its potential applications in medicinal chemistry and biochemistry.

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